TAS 115 is a multi-kinase inhibitor that inhibits the growth factor receptors PDGFRα and PDGFRβ (IC50s = 0.81 and 7.06 nM, respectively), c-FMS (IC50 = 15 nM), VEGFR2 and VEGFR1 (IC50s = 30 and 140 nM, respectively), Met (IC50 = 32 nM), and FGFR2 (IC50 = 340 nM). It also inhibits Axl, c-Kit, Src, and FLT1.1 TAS 115 inhibits VEGF-induced VEGFR2 phosphorylation in human umbilical vein endothelial cells (HUVECs) and Met phosphorylation in Met-amplified MKN45 human gastric cancer cells. It also inhibits VEGF-dependent, but not VEGF-independent, growth of HUVECs (IC50s = 0.019 and 19.3 µM, respectively) and of Met-amplified MKN45, but not Met-inactivated, human MCF-7 breast cancer cells (GI50s = 0.032 and >10 µM, respectively). TAS 115 reduces tumor growth in a MKN45 mouse xenograft model (ED50 = 8 mg/kg). TAS-115 is a c-MET Inhibitor. TAS-115 inhibited the kinase activity of both VEGFR2 and MET and their signal-dependent cell growth as strongly as other known VEGFR or MET inhibitors. TAS-115 is extremely selective and specific, at least in vitro. In in vivo studies, TAS-115 completely suppressed the progression of MET-inactivated tumor by blocking angiogenesis without toxicity when given every day for 6 weeks, even at a serum-saturating dose of TAS-115. TAS-115 induced marked tumor shrinkage and prolonged survival in MET-amplified human cancer-bearing mice. TAS-115 is a unique VEGFR/MET-targeted inhibitor with improved antitumor efficacy and decreased toxicity.
Related Compounds
Crizotinib
Compound Description: Crizotinib is a clinically approved receptor tyrosine kinase (RTK) inhibitor that targets anaplastic lymphoma kinase (ALK), Met, and ROS1 []. It is primarily used for the treatment of non-small cell lung cancer (NSCLC) with ALK rearrangements [].
Relevance: Crizotinib is structurally related to TAS-115 mesylate as both compounds are small molecule inhibitors of Met and VEGFR kinases [, ]. In several studies, Crizotinib served as a comparator to TAS-115 mesylate, highlighting the similar target profiles of these compounds. For instance, Crizotinib was investigated alongside TAS-115 mesylate for its ability to reverse HGF-triggered erlotinib resistance in EGFR-mutant lung cancer []. Both compounds effectively inhibited Met phosphorylation and restored erlotinib sensitivity, underscoring their shared mechanism of action []. The combination of Crizotinib with erlotinib and bevacizumab demonstrated comparable efficacy to the doublet of erlotinib and TAS-115 mesylate, suggesting that TAS-115 mesylate's multi-target profile may offer therapeutic advantages [].
Sunitinib
Compound Description: Sunitinib is a clinically approved multi-targeted RTK inhibitor that targets VEGFRs, PDGFRs, KIT, FLT3, and CSF1R []. It is used in the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumor [].
Relevance: Sunitinib shares a similar target profile with TAS-115 mesylate, as both compounds inhibit VEGFRs and PDGFRs [, ]. Notably, TAS-115 mesylate exhibits greater target selectivity and a more favorable safety profile compared to Sunitinib []. In preclinical studies, TAS-115 mesylate demonstrated superior tolerability and a wider therapeutic window than Sunitinib [, , , ]. This enhanced safety profile allows for prolonged administration of TAS-115 mesylate at effective doses without significant toxicity, potentially leading to improved therapeutic outcomes [, ].
Foretinib
Compound Description: Foretinib is a multi-targeted RTK inhibitor that targets Met, VEGFRs, RON, AXL, TIE2, and PDGFRβ []. It has been investigated in clinical trials for various cancers.
Pazopanib
Compound Description: Pazopanib is a clinically approved multi-targeted RTK inhibitor that targets VEGFRs, PDGFRs, and KIT []. It is primarily used for the treatment of advanced renal cell carcinoma and soft tissue sarcoma [].
Nintedanib
Compound Description: Nintedanib is a clinically approved multi-targeted RTK inhibitor that targets VEGFRs, PDGFRs, and FGFRs []. It is primarily used for the treatment of idiopathic pulmonary fibrosis [].
Relevance: Nintedanib and TAS-115 mesylate share common targets, including VEGFRs and PDGFRs []. Both compounds have been investigated for their potential antifibrotic effects, particularly in the context of pulmonary fibrosis []. Importantly, TAS-115 mesylate exhibits significantly more potent inhibition of both PDGFR and c-FMS compared to Nintedanib []. This enhanced inhibitory activity suggests that TAS-115 mesylate may offer superior efficacy in treating fibrotic diseases, although further clinical investigations are needed [].
Abiraterone acetate
Compound Description: Abiraterone acetate is a clinically approved androgen biosynthesis inhibitor that blocks the production of androgens, including testosterone, in the adrenal glands and testes []. It is used in the treatment of castration-resistant prostate cancer [].
Relevance: While Abiraterone acetate targets a different pathway than TAS-115 mesylate, the two drugs were evaluated in combination for the treatment of castration-resistant prostate cancer with bone metastases []. In a clinical trial, TAS-115 mesylate was administered alongside Abiraterone acetate to assess their combined efficacy and safety []. The study showed that the combination therapy resulted in antitumor activity and improved pain in patients with bone metastases, suggesting a potential synergistic effect [].
Apalutamide
Compound Description: Apalutamide is a clinically approved androgen receptor antagonist that blocks the binding of androgens to their receptors, thereby inhibiting androgen signaling []. It is used for the treatment of non-metastatic castration-resistant prostate cancer [].
Relevance: While Apalutamide acts on a different pathway than TAS-115 mesylate, the two drugs were studied in combination to evaluate their potential synergistic effects on prostate cancer []. In a preclinical study, TAS-115 mesylate was administered in combination with Apalutamide in a mouse model of prostate cancer []. The results indicated that the combination therapy effectively reduced tumor burden and modulated the tumor microenvironment, suggesting a potential benefit of this therapeutic approach [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TAS-115, also known as Pamufetinib, is a c-MET Inhibitor. TAS-115 inhibited the kinase activity of both VEGFR2 and MET and their signal-dependent cell growth as strongly as other known VEGFR or MET inhibitors. TAS-115 is extremely selective and specific, at least in vitro. In in vivo studies, TAS-115 completely suppressed the progression of MET-inactivated tumor by blocking angiogenesis without toxicity when given every day for 6 weeks, even at a serum-saturating dose of TAS-115. TAS-115 induced marked tumor shrinkage and prolonged survival in MET-amplified human cancer-bearing mice. TAS-115 is a unique VEGFR/MET-targeted inhibitor with improved antitumor efficacy and decreased toxicity.
Sisomicin is a broad-spectrum aminoglycoside antibiotic originally isolated from M. inyoensis. It is active against Gram-positive and Gram-negative bacteria including B. subtilis, S. aureus, E. coli, and P. aeruginosa among others (MICs = 0.01-0.75 µg/ml) but is less active against P. multocida and V. coli (MICs = 7.5 and 2.4 µg/ml, respectively). Sisomicin is protective against Gram-positive and Gram-negative bacterial infections in mice with 50% protective dose (PD50s) values ranging from 0.5 to 6 mg/kg. Sisomicin is a broad-spectrum aminoglycoside antibiotic isolated from Micromonospora inyoensis. Sisomicin is strucurally similar to gentamicin but has a unique unsaturated diamino sugar. Of the aminoglycoside antibiotics, sisomicin has the greatest activity against gram-positive bacteria. Sisomicin has been used in trials studying the treatment of Pyoderma. Sisomycin is an amino cyclitol glycoside, an aminoglycoside antibiotic, a beta-L-arabinoside and a monosaccharide derivative.
Sitagliptin is an orally available, competitive, beta-amino acid-derived inhibitor of dipeptidyl peptidase 4 (DDP-4) with hypoglycemic activity. Sitagliptin may cause an increased risk in the development of pancreatitis. Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other oral hypoglycemic agents. Only rare isolated reports of liver injury due to sitagliptin have been published. Sitagliptin, also known as MK-0431 or januvia, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom. Sitagliptin is a drug which is used for use as an adjunct to diet and exercise to improve glycemic control in patients with type 2 diabetes mellitus. also for use in patients with type 2 diabetes mellitus to improve glycemic control in combination with metformin or a pparγ agonist (e. g. , thiazolidinediones) when the single agent alone, with diet and exercise, does not provide adequate glycemic control. Sitagliptin is considered to be a practically insoluble (in water) and relatively neutral molecule. Sitagliptin has been detected in multiple biofluids, such as urine and blood. Within the cell, sitagliptin is primarily located in the membrane (predicted from logP). Sitagliptin can be converted into (1S, 2R, 5S)-5-[3-(trifluoromethyl)-5, 6-dihydro[1, 2, 4]triazolo[4, 3-a]pyrazin-7(8H)-yl]-2-(2, 4, 5-trifluorophenyl)cyclohexanamine.
Sitafloxacin is a new-generation, broad-spectrum oral fluoroquinolone that is very active against many Gram-positive, Gram-negative and anaerobic clinical isolates, including strains resistant to other fluoroquinolones, was recently approved in Japan for the treatment of respiratory and urinary tract infections. Sitafloxacin is active against methicillin-resistant staphylococci, Streptococcus pneumoniae and other streptococci with reduced susceptibility to levofloxacin and other quinolones and enterococci.
Sitamaquine (WR-6026) is an orally active 8-aminoquinoline analog in development by the Walter Reed Army Institute, in collaboration with GlaxoSmithKline (formerly SmithKline Beecham), for the potential treatment of visceral leishmaniasis.
β-Sitosterol β-D-glucoside is a steroid glycoside having, β-sitosterol as the aglycone. Beta-Sitosterol 3-O-beta-D-galactopyranoside belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Thus, Beta-sitosterol 3-O-beta-D-galactopyranoside is considered to be a sterol lipid molecule. Beta-Sitosterol 3-O-beta-D-galactopyranoside exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Beta-Sitosterol 3-O-beta-D-galactopyranoside has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, Beta-sitosterol 3-O-beta-D-galactopyranoside is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Beta-sitosterol 3-O-beta-D-galactopyranoside can be found in herbs and spices. This makes Beta-sitosterol 3-O-beta-D-galactopyranoside a potential biomarker for the consumption of this food product.